Regioisomeric Fluorine Pattern: 2,4-Difluorophenyl vs. 3,4-Difluorophenyl Analogs in Kinase Binding Affinity
The 2,4-difluorophenyl substitution in benzo[b]thiophene-3-methanamine derivatives is associated with stronger electron-withdrawing effects at the ortho-position, which can enhance hydrogen-bond acceptor capacity of the adjacent amine and improve binding to kinase hinge regions compared to the 3,4-difluorophenyl isomer [1]. In a series of benzothiophene-based DYRK1A inhibitors, the 2,4-difluorophenyl-substituted intermediate demonstrated a 2.5-fold lower IC50 against DYRK1A (IC50 = 120 nM) compared to the 3,4-difluorophenyl analog (IC50 = 300 nM) in a TR-FRET activity assay [2].
| Evidence Dimension | Kinase Inhibition (DYRK1A IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM (2,4-difluorophenyl analog) |
| Comparator Or Baseline | IC50 = 300 nM (3,4-difluorophenyl analog) |
| Quantified Difference | 2.5-fold more potent |
| Conditions | TR-FRET kinase activity assay, 10 μM ATP, 30 min incubation |
Why This Matters
Procurement decisions for kinase inhibitor lead optimization should prioritize the 2,4-difluorophenyl regioisomer based on statistically significant 2.5-fold potency advantage in head-to-head enzymatic assay.
- [1] Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. View Source
- [2] Foucourt, A., et al. Design and synthesis of DYRK1A inhibitors based on a benzothiophene scaffold. Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2515-2520. View Source
